2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-
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Overview
Description
2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- is a chemical compound that belongs to the class of naphthalenols It is characterized by the presence of a naphthalene ring system with a hydroxyl group and an imino group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- typically involves the condensation of 2-naphthalenol with an appropriate imine precursor. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imino group. Common solvents used in this synthesis include ethanol and methanol, and the reaction temperature is generally maintained at around 60-80°C.
Industrial Production Methods
On an industrial scale, the production of 2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated naphthalenes
Scientific Research Applications
2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the naphthalene ring system can intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol: Lacks the imino group, making it less versatile in certain chemical reactions.
1-Naphthalenol: Similar structure but with the hydroxyl group in a different position, leading to different reactivity.
Naphthalene: Lacks both the hydroxyl and imino groups, making it less reactive in biological systems.
Uniqueness
2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- is unique due to the presence of both hydroxyl and imino groups, which confer distinct chemical and biological properties. This dual functionality allows for a wider range of applications and reactivity compared to its simpler counterparts.
Properties
IUPAC Name |
1-(propan-2-yliminomethyl)naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(2)15-9-13-12-6-4-3-5-11(12)7-8-14(13)16/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYOAPADCRWYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=C(C=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425659 |
Source
|
Record name | 2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50599-33-2 |
Source
|
Record name | 2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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